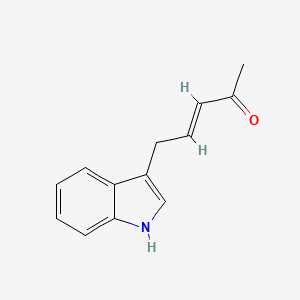
5-(1H-Indol-3-yl)pent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Indol-3-yl)pent-3-en-2-one: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring attached to a pentenone chain, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Indol-3-yl)pent-3-en-2-one can be achieved through several methods. One common method involves the condensation of indole-3-carbaldehyde with a suitable ketone under acidic or basic conditions. For example, the reaction of indole-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 5-(1H-Indol-3-yl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
5-(1H-Indol-3-yl)pent-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(1H-Indol-3-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact mechanism can vary depending on the specific biological context and target.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-(1H-Indol-3-yl)pentanoic acid: Similar structure with a carboxylic acid group instead of a ketone.
Uniqueness: 5-(1H-Indol-3-yl)pent-3-en-2-one is unique due to its specific pentenone chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(E)-5-(1H-indol-3-yl)pent-3-en-2-one |
InChI |
InChI=1S/C13H13NO/c1-10(15)5-4-6-11-9-14-13-8-3-2-7-12(11)13/h2-5,7-9,14H,6H2,1H3/b5-4+ |
InChIキー |
YUVYQIGZURGQFH-SNAWJCMRSA-N |
異性体SMILES |
CC(=O)/C=C/CC1=CNC2=CC=CC=C21 |
正規SMILES |
CC(=O)C=CCC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



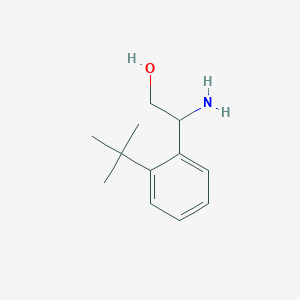

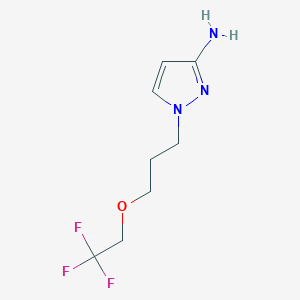
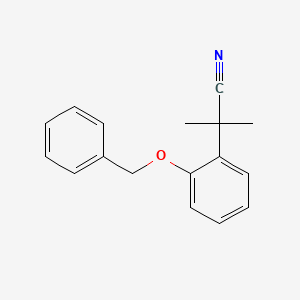
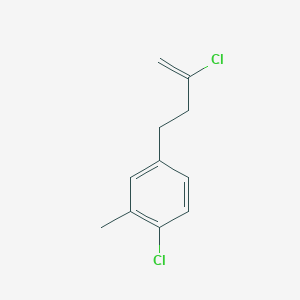
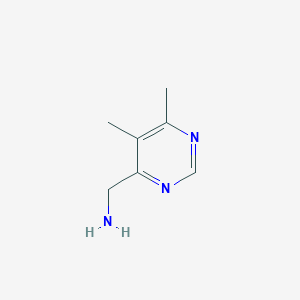
![1-methyl-5-[(pyrrolidin-3-yl)methyl]-1H-imidazole](/img/structure/B13529685.png)
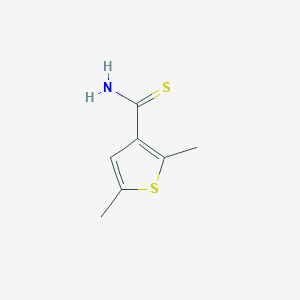
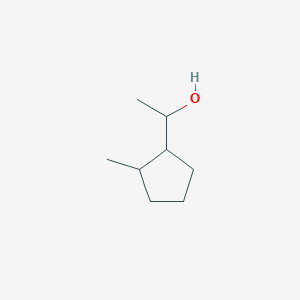
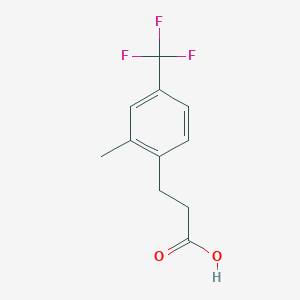
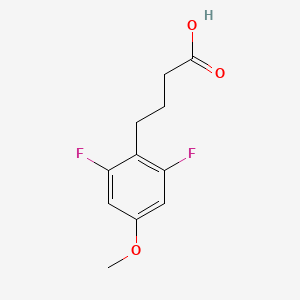
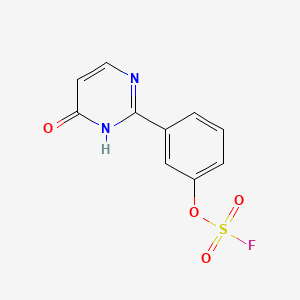
![Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate](/img/structure/B13529712.png)
